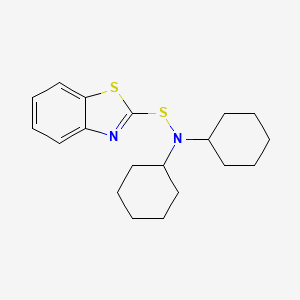

N,N-Dicyclohexyl-2-benzothiazolesulfenamide

Descripción general

Descripción

N,N-Dicyclohexyl-2-benzothiazolesulfenamide is a bioactive chemical.

Mecanismo De Acción

Target of Action

It is known that this compound is used as an accelerator in the production of natural or synthetic rubber .

Mode of Action

As a rubber accelerator, it likely interacts with the rubber molecules to speed up the vulcanization process, which involves the formation of cross-links between the rubber molecules to improve the material’s properties .

Biochemical Pathways

As a rubber accelerator, it likely influences the chemical reactions involved in the vulcanization process .

Result of Action

The primary result of N,N-Dicyclohexyl-2-benzothiazolesulfenamide’s action is the acceleration of the vulcanization process in rubber production. This leads to the formation of cross-links between rubber molecules, resulting in a material with improved properties such as increased strength, elasticity, and durability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure conditions during the vulcanization process can affect the compound’s effectiveness as a rubber accelerator .

Actividad Biológica

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is primarily recognized as a vulcanization accelerator in the rubber industry. However, its biological activity has garnered attention due to its potential toxicological and environmental implications. This article synthesizes findings from various studies, focusing on the compound's toxicity, reproductive effects, and environmental behavior.

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₆N₂S₂

- Molecular Weight : 346.59 g/mol

- Physical Appearance : White powder

- Melting Point : Approximately 99 °C

- Boiling Point : Exceeds 300 °C

Acute Toxicity

DCBS exhibits low acute toxicity, with an oral LD50 greater than 1,000 mg/kg in rats and a dermal LD50 exceeding 2,000 mg/kg in rabbits. It is classified as moderately irritating to the skin and slightly irritating to the eyes but is not sensitizing to skin .

Repeated Dose Toxicity

A screening study on rats revealed significant toxic effects at high doses. The notable findings include:

- NOAEL (No Observed Adverse Effect Level) : Established at 25 mg/kg/day for both sexes.

- Clinical Signs : Salivation, decreased locomotor activity, and body weight reduction were observed at higher doses (100 mg/kg and above).

- Histopathological Changes : Fatty degeneration of renal tubular epithelium and vacuolation of adrenocortical cells were prominent in females at doses of 100 mg/kg and higher .

Reproductive and Developmental Toxicity

Research has indicated that DCBS can adversely affect reproductive outcomes in rats:

- Gestation Index : Decreased at high doses.

- Pup Viability : Significant reductions in the number of pups born alive were noted.

- Toxic Effects on Offspring : Histopathological evaluations showed detrimental changes in the kidneys of pups .

Environmental Impact

DCBS is classified as very toxic to aquatic life, raising concerns about its environmental persistence and bioaccumulation potential. Its degradation products include dicyclohexylamine and 2-mercaptobenzothiazole, which may also possess toxicological properties .

Photodegradation and Hydrolysis

The compound undergoes photodegradation when exposed to hydroxyl radicals, with a half-life of approximately 2.26 hours under typical atmospheric conditions. Hydrolysis rates are significantly affected by pH levels, indicating variable environmental persistence depending on environmental conditions .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Acute Toxicity | Oral LD50 > 1,000 mg/kg; Dermal LD50 > 2,000 mg/kg |

| Reproductive Toxicity | NOAEL at 25 mg/kg/day; adverse effects on gestation and pup viability |

| Environmental Toxicity | Very toxic to aquatic life; persistent degradation products |

| Photodegradation | Half-life of approximately 2.26 hours in the atmosphere |

Case Studies

- Reproductive Toxicology Study : A study conducted on male and female Crl:CD(SD) rats fed DCBS revealed significant reproductive toxicity signs at high concentrations, emphasizing the need for careful handling in industrial applications .

- Environmental Assessment : Investigations into the use of tire crumb rubber containing DCBS highlighted its potential leaching into soil and water systems, raising alarms about long-term ecological impacts .

Aplicaciones Científicas De Investigación

N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is an organic compound belonging to the sulfenamide accelerator class, widely recognized for its applications across various scientific and industrial domains. It has the IUPAC name this compound and the molecular formula C₁₉H₂₆N₂S₂, with a molecular weight of 346.59 g/mol.

Applications in Material Science

Vulcanization of Rubber Products

DCBS is predominantly used as an accelerator in the vulcanization of rubber products, including tires and other automotive components. It enhances the curing process, making it essential in the rubber industry. An efficient vulcanization system containing DCBS can be used for the preparation of safe natural rubber vulcanizates. Studies have reported that vulcanizates prepared using non-regulated nitrosamine generating accelerators like DCBS are non-carcinogenic . DCBS improves the scorch, ensuring that the vulcanizates are safe and effective .

Case Study: Non-regulated Accelerator (DCBS/DBBS) Incorporated Natural Rubber Vulcanizates

A study on non-regulated accelerators DCBS and DBBS reported that vulcanizates prepared using these are non-carcinogenic . The MTT assay showed that natural rubber vulcanizates containing DCBS and DBBS are safe (non-cytotoxic) .

Toxicological Studies

Reproductive and Developmental Toxicity

DCBS has been evaluated for its reproductive and developmental toxicity in rats. Studies involving the feeding of DCBS-containing diets to male and female rats indicated that DCBS possesses adverse effects on reproduction and development.

| Study Type | Methods | Results/Outcomes |

|---|---|---|

| Reproductive and developmental toxicity in rats | Rats were fed a diet containing DCBS for 57 days (males) and 61–65 days (females) | Adverse effects on reproduction and development were observed |

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

DCBS is used in High-Performance Liquid Chromatography (HPLC) for column separation. It is applied to the HPLC column to facilitate the separation of complex mixtures, leading to improved separation efficiency.

| Application | Method | Outcome |

|---|---|---|

| HPLC Column Separation | Applied to HPLC column | Improved separation efficiency of complex mixtures |

Environmental Science

Environmental Impact Assessment

DCBS is used in studies to evaluate its environmental impact, particularly in the event of accidental releases. The environmental impact of DCBS is assessed through studies that simulate accidental releases and measure the resulting effects. Studies have shown that DCBS undergoes photodegradation in the presence of hydroxyl radicals in the atmosphere, with a calculated half-life of approximately 2.26 hours under typical conditions. Its hydrolysis rates vary significantly with pH levels, indicating potential environmental persistence.

| Environmental Factor | Description | Results/Outcomes |

|---|---|---|

| Photodegradation | Occurs in the presence of hydroxyl radicals | Half-life of approximately 2.26 hours |

| Hydrolysis | Rates vary with pH levels | Potential environmental persistence |

Occupational Health and Safety

Occupational Exposure Assessment

DCBS is used in studies to evaluate its potential for occupational exposure during manufacture, unloading, storage, staging, and transfer operations at facilities. The potential for occupational exposure to DCBS is assessed through studies that simulate various workplace scenarios. Data indicates that a much lower potential for exposure exists in facilities using this substance in closed manufacturing processes by trained personnel.

| Workplace Scenario | Assessment Method | Results/Outcomes |

|---|---|---|

| Closed Manufacturing Processes | Simulation of workplace scenarios | Lower potential for exposure by trained personnel |

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAUJSNXENPPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027584 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4979-32-2 | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4979-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004979322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolesulfenamide, N,N-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dicyclohexylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OBS6299M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS)?

A1: DCBS is widely used as a vulcanization accelerator in the rubber industry. [, ] This means it speeds up the vulcanization process, which involves forming cross-links between rubber molecules to improve their properties, like strength, elasticity, and durability.

Q2: How does the structure of DCBS influence its complex formation with copper(II) halides?

A2: Studies show that DCBS can form complexes with copper(II) halides, and the stoichiometry of these complexes depends on the number of cyclohexyl substituents on the sulfenamide nitrogen atom. [] N-cyclohexyl-2-benzothiazolesulfenamide forms 1:1 complexes, while DCBS, with two cyclohexyl substituents, forms 1:2 complexes with copper(II) halides. This suggests that the steric bulk introduced by the cyclohexyl groups influences the coordination behavior of the ligand.

Q3: Are there any alternative methods for synthesizing DCBS?

A3: Yes, a novel synthesis method for DCBS utilizes ammonia gas as an acid-binding agent and methanol as the solvent. [] This method boasts advantages like cost-effectiveness, high reaction speed, excellent product quality, and near-100% yield due to recyclable mother liquor and alcohol lotion.

Q4: What are the potential toxicological concerns associated with DCBS exposure?

A4: Studies on rats indicate that high doses of DCBS can lead to adverse effects on reproduction and development. [, , ] Effects observed in these studies include reduced body weight gain, changes in organ weight (spleen, thymus, kidneys), and decreased pup survival rates. These findings highlight the importance of careful handling and exposure control measures when working with DCBS.

Q5: How does the addition of DCBS affect the properties of basalt fiber-reinforced rubber composites?

A5: Research indicates that incorporating DCBS into basalt fiber-reinforced rubber compounds, alongside cytidine triphosphate disodium (CTP), effectively delays the curing process during mixing and extrusion. [] This delay enhances the scorching resistance of the composite material. Notably, the study also highlighted that extruding these compounds leads to significant improvement in their overall properties.

Q6: Are there any specific analytical techniques used to characterize and quantify DCBS?

A6: While the provided research abstracts don't delve into specific analytical techniques for DCBS characterization, it's safe to assume that techniques like spectroscopy (e.g., Infrared, NMR), chromatography (e.g., HPLC), and mass spectrometry are commonly employed for this purpose. [, ] These techniques can provide valuable information about the compound's identity, purity, and concentration in different matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.